1-Bromo-2-(chloromethyl)naphthalene is a halogenated naphthalene derivative with the molecular formula . This compound is recognized for its crystalline structure and is utilized extensively in the synthesis of biologically active compounds and as an intermediate in various chemical processes. The compound's unique properties stem from the presence of both bromine and chlorine substituents, which enhance its reactivity and applicability in organic synthesis.
1-Bromo-2-(chloromethyl)naphthalene falls under the category of halogenated aromatic compounds. It is specifically classified as a naphthalene derivative due to its structural configuration, which includes a naphthalene ring substituted with halogen atoms.
The primary method for synthesizing 1-bromo-2-(chloromethyl)naphthalene involves the bromination of 1-chloromethylnaphthalene. This reaction typically employs bromine as the halogenating agent in a solvent such as methylene chloride, conducted at elevated temperatures to facilitate the reaction.
The molecular structure of 1-bromo-2-(chloromethyl)naphthalene features a naphthalene backbone with a bromine atom at the 1-position and a chloromethyl group at the 2-position. This configuration significantly influences its chemical behavior.
1-Bromo-2-(chloromethyl)naphthalene can undergo several types of chemical reactions, including:
The mechanism of action for 1-bromo-2-(chloromethyl)naphthalene primarily involves nucleophilic substitution reactions. In these reactions, the halogen atoms are replaced by nucleophiles, which is essential for synthesizing various biologically active compounds. This reactivity underpins its potential applications in medicinal chemistry and organic synthesis .
The compound exhibits significant reactivity due to its halogen substituents, making it suitable for various chemical transformations. Its boiling point and melting point are influenced by the presence of halogens, which affect intermolecular interactions.
Property | Value |
---|---|
CAS Number | 158264-62-1 |
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 1-bromo-2-(chloromethyl)naphthalene |
InChI | InChI=1S/C11H8BrCl/c12 |
InChI Key | YSRCZPGWWQDVKJ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Br)CCl |
1-Bromo-2-(chloromethyl)naphthalene has several significant applications in scientific research:
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7